molecular formula C6H7F2IN2O B15227012 (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol

Cat. No.: B15227012
M. Wt: 288.03 g/mol
InChI Key: OUDWDXBVMPIZRD-UHFFFAOYSA-N
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Description

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with difluoromethyl, iodine, and a hydroxymethyl group. The presence of these functional groups imparts unique chemical properties and reactivity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the difluoromethylation of a pyrazole derivative, followed by iodination and hydroxymethylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine substituent can be reduced to form hydrogenated derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include difluoromethylated pyrazole derivatives with various functional groups, which can be further utilized in different chemical transformations.

Scientific Research Applications

(3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazole derivatives, such as:

  • (3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol
  • (3-(Difluoromethyl)-4-chloro-1-methyl-1H-pyrazol-5-yl)methanol

Uniqueness

The uniqueness of (3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules.

Properties

Molecular Formula

C6H7F2IN2O

Molecular Weight

288.03 g/mol

IUPAC Name

[5-(difluoromethyl)-4-iodo-2-methylpyrazol-3-yl]methanol

InChI

InChI=1S/C6H7F2IN2O/c1-11-3(2-12)4(9)5(10-11)6(7)8/h6,12H,2H2,1H3

InChI Key

OUDWDXBVMPIZRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)I)CO

Origin of Product

United States

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